molecular formula C13H13N3O B596541 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one CAS No. 1355174-44-5

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one

Cat. No.: B596541
CAS No.: 1355174-44-5
M. Wt: 227.267
InChI Key: HOJRLYJRAQKDLL-UHFFFAOYSA-N
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Description

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one is a complex organic compound characterized by its unique pyrrolo[3,4-c]pyridazinone structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a benzyl-substituted pyrrole derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the pyridazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-c]pyridazin-3-ol
  • 6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine

Uniqueness

6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one is unique due to its specific structural features and the resulting biological activities. Compared to similar compounds, it may exhibit distinct pharmacological profiles and chemical reactivity, making it a valuable compound for further research and development .

Properties

IUPAC Name

6-benzyl-5,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c17-13-6-11-8-16(9-12(11)14-15-13)7-10-4-2-1-3-5-10/h1-6H,7-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRLYJRAQKDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=O)NN=C2CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856733
Record name 6-Benzyl-2,5,6,7-tetrahydro-3H-pyrrolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355174-44-5
Record name 6-Benzyl-2,5,6,7-tetrahydro-3H-pyrrolo[3,4-c]pyridazin-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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